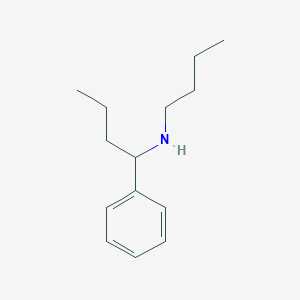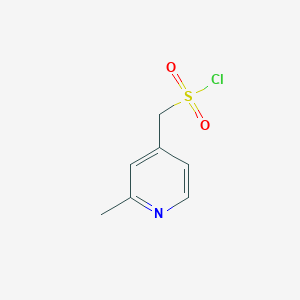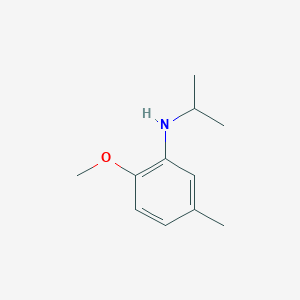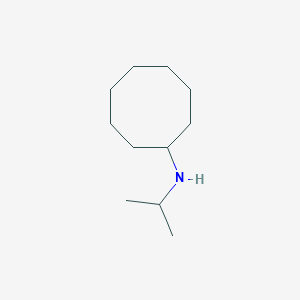
N-(propan-2-yl)cyclooctanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(propan-2-yl)cyclooctanamine is an organic compound with the molecular formula C11H23N It is a cyclooctane derivative with an isopropylamine group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
N-(propan-2-yl)cyclooctanamine can be synthesized through several methods. One common approach involves the reaction of cyclooctanone with isopropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is typically carried out in a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, phase transfer catalysts like tetrabutylammonium bromide can be employed to facilitate the reaction .
化学反応の分析
Types of Reactions
N-(propan-2-yl)cyclooctanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the isopropylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
N-(propan-2-yl)cyclooctanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: This compound can be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-(propan-2-yl)cyclooctanamine involves its interaction with specific molecular targets. The isopropylamine group can form hydrogen bonds and electrostatic interactions with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to specific biological effects .
類似化合物との比較
Similar Compounds
- N-(propan-2-yl)cyclohexanamine
- N-(propan-2-yl)cyclopentanamine
- N-(propan-2-yl)cyclododecanamine
Uniqueness
N-(propan-2-yl)cyclooctanamine is unique due to its eight-membered cyclooctane ring, which imparts distinct chemical and physical properties compared to its smaller or larger ring analogs. This structural feature can influence its reactivity and interactions with biological targets .
特性
分子式 |
C11H23N |
|---|---|
分子量 |
169.31 g/mol |
IUPAC名 |
N-propan-2-ylcyclooctanamine |
InChI |
InChI=1S/C11H23N/c1-10(2)12-11-8-6-4-3-5-7-9-11/h10-12H,3-9H2,1-2H3 |
InChIキー |
FQEFDPGLUFLHOW-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1CCCCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


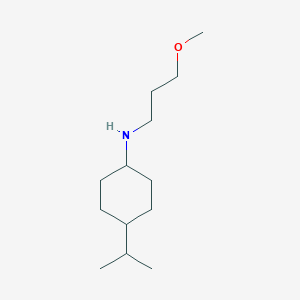
![1-[(1-Methoxypropan-2-yl)amino]propan-2-ol](/img/structure/B13252874.png)
![4-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13252877.png)
![4-[2-(Prop-2-yn-1-yloxy)ethyl]morpholine](/img/structure/B13252888.png)
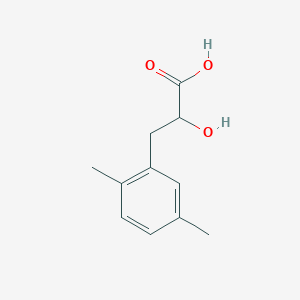
![2-[2-(Trimethylsilyl)ethynyl]cyclohexan-1-OL](/img/structure/B13252899.png)
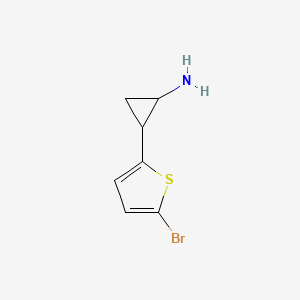
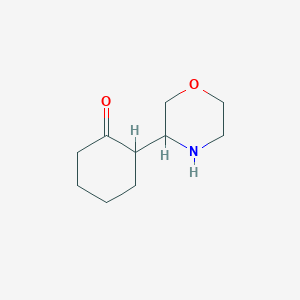
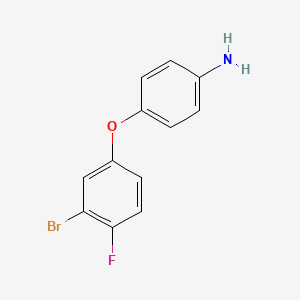
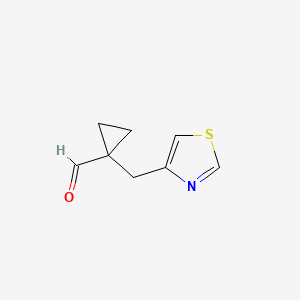
![6-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B13252917.png)
